4-Methylanisole-d7-1

Mass Spectrometry Isotope Dilution Analytical Chemistry

4-Methoxy-d3-toluene-2,3,5,6-d4 (CAS 1219798-94-3) is a perdeuterated analog of 4-methoxytoluene, featuring seven deuterium atoms at the methoxy group and aromatic ring positions. It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 4-methoxytoluene via mass spectrometry (MS), particularly in GC-MS and LC-MS workflows.

Molecular Formula C8H10O
Molecular Weight 129.21 g/mol
Cat. No. B597649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylanisole-d7-1
Synonyms4-Methoxy-d3-toluene--d4
Molecular FormulaC8H10O
Molecular Weight129.21 g/mol
Structural Identifiers
InChIInChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2D3,3D,4D,5D,6D
InChIKeyCHLICZRVGGXEOD-VVMRUBJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Methoxy-d3-toluene-2,3,5,6-d4: A High-Deuterium Labeled Internal Standard for Quantifying 4-Methoxytoluene


4-Methoxy-d3-toluene-2,3,5,6-d4 (CAS 1219798-94-3) is a perdeuterated analog of 4-methoxytoluene, featuring seven deuterium atoms at the methoxy group and aromatic ring positions . It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 4-methoxytoluene via mass spectrometry (MS), particularly in GC-MS and LC-MS workflows . The compound is a colorless oily liquid with a molecular weight of 129.21 g/mol, compared to 122.17 g/mol for the unlabeled analyte, and is supplied with isotopic enrichment of ≥98 atom% D and chemical purity ≥98% .

Why Unlabeled 4-Methoxytoluene Cannot Substitute for Its Deuterated Analog in Quantitative MS


Generic substitution of 4-Methoxy-d3-toluene-2,3,5,6-d4 with unlabeled 4-methoxytoluene or alternative deuterated analogs fails in quantitative MS applications due to fundamental differences in mass and isotopic purity. The unlabeled compound co-elutes and shares the same mass transitions as the target analyte, precluding its use as an internal standard [1]. Even among deuterated analogs, variations in the number and position of deuterium labels lead to distinct mass shifts, which directly impact the ability to avoid spectral overlap with the analyte or matrix interferences [2]. Consequently, selecting the appropriate deuterated standard is critical for achieving accurate quantification, method precision, and robust data integrity in regulated analytical workflows [3].

Quantitative Differentiation of 4-Methoxy-d3-toluene-2,3,5,6-d4 Against Closest Analogs


Superior Mass Shift (+7 Da) Reduces Spectral Interference in MS Quantification

4-Methoxy-d3-toluene-2,3,5,6-d4 provides a +7 Da mass shift relative to the unlabeled analyte (MW 122.17 vs. 129.21), which is significantly larger than the +3 Da shift of 4-Methoxytoluene-α,α,α-d3 (MW 125.19) and the +4 Da shift of 4-Methoxytoluene-2,3,5,6-d4 (MW 126.19) . This increased mass differential ensures baseline resolution of the internal standard's isotopic cluster from the analyte's M+0 and M+1 peaks, minimizing cross-contribution and enabling more accurate peak integration . A larger mass shift is particularly critical when analyzing complex matrices where natural abundance isotopes of the analyte can contribute to the internal standard channel [1].

Mass Spectrometry Isotope Dilution Analytical Chemistry

Higher Isotopic Enrichment (99 atom% D) Minimizes Unlabeled Interference

4-Methoxy-d3-toluene-2,3,5,6-d4 is supplied with an isotopic enrichment of 99 atom% D , compared to 98 atom% D for the alternative 4-Methoxytoluene-2,3,5,6-d4 analog . This 1% difference in atom% D translates to a proportional reduction in the residual unlabeled fraction that can co-elute and interfere with the analyte signal. In quantitative MS, even small amounts of unlabeled internal standard can bias calibration curves and lead to underestimation of analyte concentrations, particularly at low levels .

Isotopic Purity Method Validation Quality Control

Stable Deuterium Labeling Avoids Metabolic Switching Artifacts

The deuterium atoms in 4-Methoxy-d3-toluene-2,3,5,6-d4 are positioned on chemically stable methoxy and aromatic ring sites, which are not susceptible to metabolic deuterium-hydrogen exchange under typical biological conditions [1]. This contrasts with alpha-deuterated analogs like 4-Methoxytoluene-α,α,α-d3, where deuterium on the methyl group may undergo enzymatic oxidation and potential exchange, leading to unpredictable metabolic switching effects [2]. A review of deuterium substitution on pharmacokinetics indicates that label placement is a critical consideration for avoiding altered metabolic profiles [3].

Metabolism Pharmacokinetics Toxicology

Key Applications for 4-Methoxy-d3-toluene-2,3,5,6-d4 Driven by Quantifiable Differentiation


Quantifying 4-Methoxytoluene in Environmental Samples by GC-MS

Utilize 4-Methoxy-d3-toluene-2,3,5,6-d4 as a volatility-matched internal standard for the GC-MS analysis of 4-methoxytoluene in air, water, or soil samples. The +7 Da mass shift ensures clear separation from the analyte's isotopic envelope, while the 99 atom% D enrichment minimizes background contribution, enabling accurate quantification at trace levels relevant to environmental monitoring and combustion byproduct tracing .

Accurate Quantitation of 4-Methoxytoluene in Food and Fragrance Analysis

Apply this deuterated standard in LC-MS or GC-MS methods to quantify 4-methoxytoluene in complex matrices such as essential oils, food flavorings, or personal care products. The stable label and high isotopic purity provide the precision required for regulatory compliance, quality control, and authenticity verification in the food and fragrance industries .

Metabolic and Toxicokinetic Studies of 4-Methoxytoluene

Incorporate 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard in bioanalytical LC-MS assays to accurately measure plasma or tissue concentrations of 4-methoxytoluene and its metabolites in rodent toxicokinetic studies. The chemically stable deuteration pattern minimizes the risk of label loss or metabolic switching, ensuring reliable pharmacokinetic parameter estimation [1].

Method Development and Validation for 4-Methoxytoluene in Petrochemicals

Employ this high-purity deuterated standard to develop and validate robust analytical methods for quantifying 4-methoxytoluene in petrochemical streams or as a marker for fuel combustion. The well-characterized isotopic enrichment and mass shift support compliance with rigorous quality assurance standards in industrial and contract research laboratories .

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